Sodium bifluoride

Overview

Description

Sodium bifluoride (NaF) is an inorganic compound composed of sodium and fluorine. It is a white, odorless solid that is soluble in water. This compound has a wide range of uses in the scientific community, ranging from laboratory experiments to industrial applications. It is used as a reagent in organic synthesis, a catalyst in polymerization reactions, and a corrosion inhibitor in metalworking fluids. It is also used to prepare fluorinated compounds, such as fluorinated alcohols and fluorinated ethers. In addition, it is used as a disinfectant and antiseptic in medical and dental applications.

Scientific Research Applications

Applications in Cleaning and Water Fluoridation : Sodium bifluoride is used in applications such as laundry souring and cleaning of stone and brick building faces. Its counterpart, sodium fluoride, is utilized in pesticide formulations and water fluoridation (Mueller, 2000).

Hydrogen Bond Nature in Sodium Acid Fluoride : Research on the nature of the hydrogen bond in sodium acid fluoride, involving this compound, indicates that the bifluoride ion must be linear with equivalent fluorine atoms. This was concluded based on neutron diffraction data (McGaw & Ibers, 1963).

Structural Characterization under High Pressures : this compound has been characterized structurally under high pressures using neutron powder diffraction, revealing transitions to different structural phases under varying pressure conditions (Pulham et al., 2014).

Dissociation Pressure and Thermodynamics : Studies have been conducted on the dissociation pressure of this compound, providing insights into the free energy and enthalpy changes for certain reactions involving this compound (Fischer, 1957).

Infrared and Raman Spectra Studies : Infrared and Raman spectra of this compound have been explored, particularly focusing on isotope dilution studies and their implications for understanding molecular interactions (Rush et al., 1970).

Formation at Mineral/Water Interfaces : Research has identified bifluoride-type species forming at mineral/water interfaces, particularly in systems involving fluoridated aluminium hydroxide and this compound. This highlights its role in environmental and geological processes (Shimizu et al., 2016).

Sodium Batteries Research : this compound's relevance in the context of sodium and sodium-ion batteries has been discussed, given its role in certain chemical reactions and processes important for battery technology (Delmas, 2018).

Mechanism of Action

Target of Action

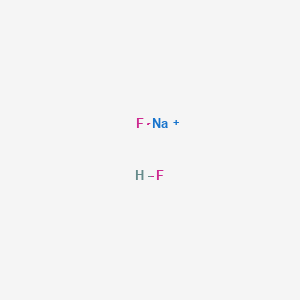

Sodium bifluoride primarily targets the hydrogen fluoride (HF) and sodium fluoride (NaF) . It dissociates into these two components upon heating or when dissolved in water . The compound’s reactivity with water and its ability to decompose upon heating make it a versatile compound in various industrial applications .

Mode of Action

This compound’s mode of action is primarily through its dissociation into hydrofluoric acid and sodium fluoride . This reaction is reversible and is employed to remove HF from elemental fluorine (F2) produced by electrolysis . This compound also reacts with acids to give HF . For example, it reacts with bisulfate to form sodium sulfate and hydrogen fluoride .

Biochemical Pathways

This compound affects several biochemical pathways. It is known to inhibit glycolysis and has a role in ion transport across membranes . This compound’s reactivity with water and its dissociation into hydrofluoric acid and sodium fluoride can impact various biochemical processes .

Pharmacokinetics

The pharmacokinetics of this compound are primarily governed by pH and storage in bone . HF diffuses across cell membranes far more easily than fluoride ion . .

Result of Action

The result of this compound’s action is largely dependent on its environment. When it reacts with water or moist skin, it produces hydrofluoric acid . It also gives off hydrofluoric acid and hydrogen gas when it is heated to a gaseous state . The chemical can decompose upon contact with strong acids, strong bases, metal, water, or glass .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of this compound. Its reactivity with water and its ability to decompose upon heating make it a versatile compound in various industrial applications . It can also engage in violent reactions with certain substances, such as chromyl chloride, nitric acid, red phosphorus, sodium peroxide, diethyl sulfoxide, and diethylzinc .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

Sodium bifluoride dissociates to hydrofluoric acid and sodium fluoride . This equilibrium is manifested when the salt is dissolved and when the solid is heated . This compound reacts with water or moist skin to produce hydrofluoric acid . It also gives off hydrofluoric acid and hydrogen gas when it is heated to a gaseous state .

Cellular Effects

This compound is corrosive and an irritant upon contact with skin and can cause blistering and inflammation . It is extremely dangerous to ingest . Fluoride exposure can reduce the cellular level of GSH, often resulting in excessive production of ROS . Fluoride inhibits the activity of antioxidant enzymes such as catalase, glutathione peroxidase (GPx), GSH reductase (GR), and superoxide dismutase (SOD) .

Molecular Mechanism

This compound is produced by neutralizing waste hydrogen fluoride, which results from the production of superphosphate fertilizers . The process occurs in two steps: HF + NaOH → NaF + H2O, followed by HF + NaF → Na[HF2] .

Temporal Effects in Laboratory Settings

This compound is stable during transport . It reacts with water liberating heat and forming a corrosive solution . The reaction is not violent . This compound is corrosive and toxic by ingestion, inhalation or contact with skin and eyes . During most exposures, this compound will dissociate to release hydrofluoric acid .

Dosage Effects in Animal Models

The toxic effects are subject to the dosage, duration of exposure, and target cell type . Several studies on experimental animals have reported metabolic, functional, and structural deterioration in CNS caused by fluoride .

Metabolic Pathways

This compound is produced by neutralizing waste hydrogen fluoride, which results from the production of superphosphate fertilizers . Typical bases are sodium carbonate and sodium hydroxide . The process occurs in two steps, illustrated with the hydroxide: HF + NaOH → NaF + H2O, followed by HF + NaF → Na[HF2] .

Transport and Distribution

This compound is a white crystalline solid . It is soluble in water . It is corrosive to tissue . It is used as a preservative for anatomical and zoological specimens, in metal plating and for many other uses .

Subcellular Localization

The subcellular localization of a protein is often tied to its function, so it’s important to determine where your protein of interest resides . There are a variety of methods for determining subcellular localization . One of the most common is to use fluorescence microscopy to compare the localization of your protein of interest with known markers .

Properties

IUPAC Name |

sodium;fluoride;hydrofluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2FH.Na/h2*1H;/q;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFXAWOHHDUIALU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

F.[F-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NaHF2, F2HNa | |

| Record name | SODIUM BIFLUORIDE, SOLID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9059 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM BIFLUORIDE, SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4462 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7681-49-4 (Parent) | |

| Record name | Sodium hydrogen difluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001333831 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

61.9946 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sodium bifluoride is a white crystalline solid. It is soluble in water. It is corrosive to tissue. It is used as a preservative for anatomical and zoological specimens, in metal plating and for many other uses., Sodium bifluoride, solution is a white crystalline powder, as an aqueous solution, corrosive irritant to tissues., Dry Powder; Dry Powder, Liquid, White solid; [Merck Index] White odorless pellets; [MSDSonline] | |

| Record name | SODIUM BIFLUORIDE, SOLID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9059 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM BIFLUORIDE, SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4462 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium fluoride (Na(HF2)) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium hydrogen difluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7118 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

SOL IN COLD & HOT WATER | |

| Record name | SODIUM HYDROGEN DIFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5820 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

2.08 at 68 °F (USCG, 1999) - Denser than water; will sink, 2.08 | |

| Record name | SODIUM BIFLUORIDE, SOLID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9059 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM HYDROGEN DIFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5820 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS, OR WHITE CRYSTALLINE POWDER, RHOMBOHEDRAL | |

CAS No. |

1333-83-1, 51273-71-3 | |

| Record name | SODIUM BIFLUORIDE, SOLID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9059 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM BIFLUORIDE, SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4462 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium hydrogen difluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001333831 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium Bifluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051273713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium fluoride (Na(HF2)) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium hydrogendifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.190 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM BIFLUORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3W2KK83V5G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM HYDROGEN DIFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5820 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Decomposes in melting (USCG, 1999) | |

| Record name | SODIUM BIFLUORIDE, SOLID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9059 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B72522.png)

![4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B72526.png)

![Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride](/img/structure/B72528.png)